Hydrazine, (thienyl)-

概要

説明

Hydrazine is an inorganic compound with the chemical formula N2H4 . It is a simple pnictogen hydride, and is a colorless flammable liquid with an ammonia-like odor . Hydrazines (R2N−NR2) are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . Hydrazines can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups .

Synthesis Analysis

The synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone (3) through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane (1) with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine was investigated .Molecular Structure Analysis

For 5(3)-trifluoromethyl-4-methyl-3(5)-(thien-2-yl)-1H-pyrazole (4), obtained via cyclocondensation of precursor 2 and hydrazine hydrochloride, X-ray structural analysis indicated that its rings are almost planar (torsion angle N2-C5-C6-C7–5.4°) and that S1 at the thienyl moiety is anti-periplanar to N2 (torsion angle N2-C5-C6-S1 176.01) .Chemical Reactions Analysis

The plausible reaction mechanism was decoded as the hydrazine reacting with allyl isothiocyanate and aldehyde to afford an intermediate, which showed nucleophilic substitution with α-chloroacetylchloride and underwent intramolecular cyclization, generating novel thiazolidin-4-one 14 .Physical And Chemical Properties Analysis

Hydrazine is a colorless, fuming, oily liquid with an ammonia-like odor . It has a density of 1.021 g/cm3, a melting point of 2 °C, and a boiling point of 114 °C .科学的研究の応用

1. Detection in Live Cells and Environmental Systems

Hydrazine, a highly reactive and toxic industrial chemical, necessitates efficient detection methods. A variety of studies have focused on the development of probes and sensors for hydrazine detection. For instance, Fan et al. (2012) designed a ratiometric fluorescence probe for rapid detection of hydrazine in live cells (Fan et al., 2012). Zhang et al. (2020) reviewed the advances in fluorescent sensors for detecting hydrazine in environmental and biological systems, highlighting the importance of these sensors for monitoring hydrazine levels due to its high toxicity and widespread use (Zhang et al., 2020).

2. Hydrazine in Chemical Synthesis

Hydrazine derivatives have been used as precursors in chemical syntheses. Rashad et al. (2005) employed (thienyl)-hydrazine as a precursor for the preparation of novel pyrazole derivatives and C-nucleosides, which showed potent antimicrobial activity (Rashad et al., 2005).

3. Application in Material Science

Hydrazine plays a role in the reduction of graphene oxide, as investigated by Chua and Pumera (2016). They studied the effects of hydrazine treatment on graphene oxide, finding that it reacted with carbonyl groups to form hydrazone complexes, which could be useful in material science applications (Chua & Pumera, 2016).

4. Environmental and Biological Monitoring

The need for effective environmental and biological monitoring of hydrazine has led to the development of various sensing methods. Ma et al. (2017) reported a near-infrared fluorescent chemodosimeter for detecting hydrazine, demonstrating its application in both solution and living cells (Ma et al., 2017).

5. Catalyst Design for Hydrogen Production

He et al. (2018) reviewed strategies for designing nickel catalysts for hydrogen production via hydrazine decomposition. This work is significant for the development of efficient catalysts for complete hydrazine decomposition with high H2 selectivity under mild conditions (He et al., 2018).

作用機序

Safety and Hazards

将来の方向性

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .

特性

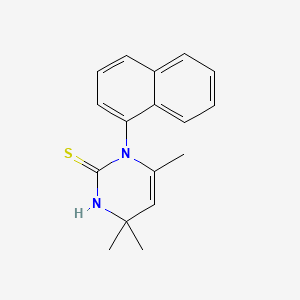

IUPAC Name |

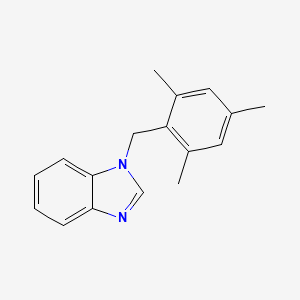

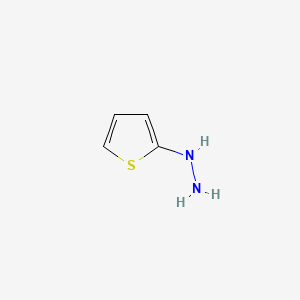

thiophen-2-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-6-4-2-1-3-7-4/h1-3,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJOFKKOLNCPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214249 | |

| Record name | Hydrazine, (thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine, (thienyl)- | |

CAS RN |

64059-33-2 | |

| Record name | Hydrazine, (thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B3055270.png)

![Benz[a]anthracene-7,12-dione, 4-bromo-](/img/structure/B3055272.png)